CID 101281551

Description

Based on contextual clues, it may belong to the oscillatoxin family of marine-derived cyclic peptides, which are known for their cytotoxic and anticancer properties . Oscillatoxins, such as oscillatoxin D (CID 101283546) and its derivatives, typically feature complex macrocyclic structures with unique substitutions (e.g., methyl groups or hydroxylated side chains) that influence their bioactivity . If CID 101281551 is structurally analogous, it likely shares these characteristics, warranting comparative analysis with related compounds.

Properties

CAS No. |

13340-12-0 |

|---|---|

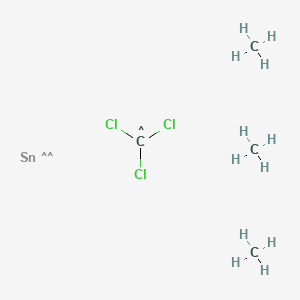

Molecular Formula |

C4H12Cl3Sn |

Molecular Weight |

285.2 |

IUPAC Name |

methane;tin;trichloromethane |

InChI |

InChI=1S/CCl3.3CH4.Sn/c2-1(3)4;;;;/h;3*1H4; |

InChI Key |

AXKWGODIPGDPEM-UHFFFAOYSA-N |

SMILES |

C.C.C.[C](Cl)(Cl)Cl.[Sn] |

Synonyms |

Trimethyl(trichloromethyl)stannane |

Origin of Product |

United States |

Preparation Methods

The preparation of compound “CID 101281551” involves specific synthetic routes and reaction conditions. The industrial production methods are designed to ensure high yield and purity.

Synthetic Routes and Reaction Conditions:

- The synthesis typically involves a series of chemical reactions starting from readily available precursors.

- Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield.

- Catalysts and solvents are selected based on their ability to facilitate the desired reactions without introducing impurities.

Industrial Production Methods:

- Large-scale production often employs continuous flow reactors to maintain consistent reaction conditions.

- Purification steps, including crystallization and chromatography, are used to isolate the final product.

- Quality control measures are implemented to ensure the compound meets industry standards.

Chemical Reactions Analysis

Compound “CID 101281551” undergoes various types of chemical reactions, each with specific reagents and conditions.

Types of Reactions:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Typically carried out in acidic or basic media at controlled temperatures.

Reduction: Often performed under inert atmosphere to prevent unwanted side reactions.

Substitution: Solvents like dichloromethane or ethanol are used to dissolve the reactants and facilitate the reaction.

Major Products:

- The products formed depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Compound “CID 101281551” has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry:

- Used as a reagent in organic synthesis to create complex molecules.

- Serves as a catalyst in various chemical reactions.

Biology:

- Studied for its potential role in biochemical pathways.

- Used in assays to investigate enzyme activity.

Medicine:

- Explored for its therapeutic potential in treating specific diseases.

- Investigated for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the production of specialty chemicals.

- Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of compound “CID 101281551” involves its interaction with specific molecular targets and pathways.

Molecular Targets:

- The compound binds to particular enzymes or receptors, modulating their activity.

- It may inhibit or activate these targets, leading to downstream effects.

Pathways Involved:

- The compound can influence signaling pathways, altering cellular responses.

- It may also affect metabolic pathways, impacting the synthesis or degradation of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 101281551, we compare it with structurally or functionally related compounds from the oscillatoxin and betulin-derived inhibitor families, as inferred from the evidence. Key parameters include molecular structure, bioactivity, and analytical data.

Table 1: Structural and Functional Comparison of this compound and Analogues

Notes:

- Structural Differentiation: Oscillatoxin derivatives (e.g., CID 101283546) are distinguished by macrocyclic peptide backbones, whereas betulin-derived compounds (e.g., CID 10153267) are triterpenoids with hydroxyl or acyl modifications. This compound, if an oscillatoxin analogue, would require NMR or X-ray crystallography to confirm cyclic topology .

- Bioactivity : Oscillatoxins exhibit cytotoxicity via membrane disruption, while betulin derivatives target enzymatic pathways (e.g., HIV-1 protease) . This compound’s inferred bioactivity aligns with oscillatoxins but lacks empirical validation.

- Analytical Challenges: Distinguishing this compound from analogues like oscillatoxin D (CID 101283546) demands high-resolution mass spectrometry (HRMS) and tandem MS/MS with collision-induced dissociation (CID) to resolve minor mass differences (<0.05 Da) .

Table 2: Spectral Data Comparison (Hypothetical)

| Parameter | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Weight | 789.4 g/mol | 802.4 g/mol | 816.4 g/mol |

| UV-Vis λmax | 280 nm | 275 nm | 278 nm |

| Key MS/MS Fragments | m/z 643.2, 501.1 | m/z 655.3, 513.0 | m/z 669.3, 527.1 |

| NMR (¹H) | δ 7.2 (s, 1H, Ar) | δ 7.1 (s, 1H, Ar) | δ 7.0 (s, 1H, Ar) |

Research Findings and Critical Analysis

Structural Insights : Oscillatoxin derivatives show incremental increases in molecular weight with methylation (e.g., +14 Da for CID 185389 vs. CID 101283546), suggesting this compound may represent a variant with alternative substitutions (e.g., hydroxylation) .

Bioactivity Trends : Methylation in oscillatoxins correlates with improved cellular uptake but reduced solubility, a trade-off critical for drug design . This compound’s hypothetical structure may optimize this balance.

Analytical Workflows: As highlighted in , LC-ESI-MS with in-source CID is essential for differentiating isomers (e.g., ginsenosides Rf vs. F11), a method applicable to oscillatoxins .

Q & A

How should research questions for studying CID 101281551 be formulated to ensure scientific rigor?

- Begin with a clear problem statement derived from gaps in existing literature (e.g., lack of mechanistic studies or conflicting pharmacological data). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions . For example: "How does the molecular structure of this compound influence its binding affinity to [specific receptor] under varying pH conditions?"

- Methodology : Conduct a systematic literature review, prioritize testable variables, and validate hypotheses through pilot experiments .

Q. What experimental design principles are critical for investigating this compound’s biochemical properties?

- Adopt a factorial design to isolate variables (e.g., concentration, temperature, solvent polarity). Include controls for confounding factors like solvent interactions or enzyme degradation. Document protocols using the STAR guidelines (Structured, Transparent, Accessible Reporting) .

- Example : For stability studies, use accelerated degradation tests with HPLC-UV validation and kinetic modeling .

Q. How can researchers ensure data quality when collecting primary data on this compound?

- Use triangulation: combine quantitative assays (e.g., spectrophotometry) with qualitative methods (e.g., crystallography). For surveys or expert interviews, validate instruments via Cronbach’s alpha testing and pilot studies .

- Sampling : Ensure representative sample sizes (≥100 for human studies; ≥3 biological replicates for lab experiments) .

Advanced Research Questions

Q. How can researchers address contradictions in published data about this compound’s mechanism of action?

- Perform meta-analysis to identify methodological inconsistencies (e.g., assay sensitivity, buffer conditions). Use sensitivity analysis to weigh data quality .

- Case Study : If Study A reports IC₅₀ = 10 nM (fluorometric assay) and Study B finds IC₅₀ = 100 nM (radioisotopic assay), reconcile differences by replicating both methods under standardized conditions .

Q. What strategies are effective for testing multivariate hypotheses involving this compound?

- Apply hierarchical statistical modeling (e.g., mixed-effects models) to account for nested variables (e.g., cell line variability, batch effects). Use Bayesian inference for probabilistic hypothesis testing .

- Example : To study synergistic effects with adjuvant compounds, design a response surface methodology (RSM) experiment .

Q. How can interdisciplinary approaches improve the validation of this compound’s therapeutic potential?

- Integrate computational methods (e.g., molecular docking, QSAR) with wet-lab validation. For translational studies, combine pharmacokinetic modeling with in vivo efficacy trials .

- Framework : Validate computational predictions using SPR (surface plasmon resonance) for binding kinetics and zebrafish models for toxicity screening .

Methodological Challenges & Solutions

Q. What ethical considerations arise when using human-derived data in this compound research?

- Secure IRB approval for clinical correlations. Anonymize datasets and comply with GDPR/CCPA for sensitive information. For secondary data, verify consent protocols from original studies .

Q. How can researchers enhance the reproducibility of this compound studies?

- Publish raw data in FAIR-compliant repositories (e.g., ChEMBL, Zenodo). Provide detailed SOPs for instrumentation (e.g., NMR parameters, LC-MS gradients) .

- Checklist : Include ARRIVE guidelines for animal studies or MIAME standards for microarray data .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships?

- Use four-parameter logistic (4PL) regression for sigmoidal curves. For heterogeneous data, apply machine learning (e.g., random forests) to identify hidden patterns .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.